molecular formula C11H5O4- B1255832 1,4-Diketo-2-naphthoate

1,4-Diketo-2-naphthoate

Cat. No.: B1255832
M. Wt: 201.15 g/mol
InChI Key: UZSCBEJDBQICON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diketo-2-naphthoate, with a molecular formula of C11H6O4 , is a naphthalene-based compound of significant interest in organic chemistry and biochemical research. Its structure, featuring keto and carboxylate functional groups, makes it a valuable intermediate and building block for synthesizing more complex organic molecules and naphthalene derivatives . Researchers utilize this compound in studies involving electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, where its functional groups can influence reactivity and regioselectivity . It is critically important to note that the broader biological and mechanistic research surrounding similar naphthoic acids often focuses on the microbial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) . 1,4-DHNA is a well-characterized agonist of the aryl hydrocarbon receptor (AhR) and has demonstrated potent anti-inflammatory activity in models of colitis, contributing to the health-promoting effects of certain gut bacteria . Furthermore, 1,4-DHNA has been shown to induce apoptosis in human keratinocytes, suggesting potential research applications in studying skin conditions . Given its role as a key precursor and structural analog, this compound serves as a critical reagent for scientists exploring the synthesis, structure-activity relationships, and broader research applications of dihydroxy naphthoic acids. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H5O4-

Molecular Weight

201.15 g/mol

IUPAC Name

1,4-dioxonaphthalene-2-carboxylate

InChI

InChI=1S/C11H6O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15)/p-1

InChI Key

UZSCBEJDBQICON-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,4 Diketo 2 Naphthoate and Its Derivatives

Total Synthesis Approaches

Total synthesis provides a versatile platform for the de novo construction of the 1,4-diketo-2-naphthoate core, allowing for the introduction of various substituents and functional groups. These methods range from linear multi-step sequences to more convergent and efficient one-pot and cascade reactions.

Multi-step Synthetic Sequences

Multi-step syntheses of 1,4-naphthoquinone (B94277) derivatives often involve the sequential construction of the bicyclic ring system followed by functional group manipulations. A common strategy employs the Friedel-Crafts acylation of a benzene (B151609) derivative with a suitable anhydride (B1165640), followed by cyclization and subsequent oxidation to form the naphthoquinone core. For instance, the reaction of a substituted benzene with phthalic anhydride in the presence of a Lewis acid like aluminum chloride can yield a benzoylbenzoic acid, which upon intramolecular cyclization and oxidation, furnishes the naphthoquinone skeleton.

Another illustrative multi-step approach is the synthesis of 2-acetyl-1,4-naphthoquinone, which can be achieved through different pathways, allowing for a comparative analysis of their relative merits. orgsyn.org The synthesis of various menaquinones (vitamin K derivatives), which share the 2-methyl-1,4-naphthoquinone core, often involves multi-step sequences starting from menadione (B1676200) (2-methyl-1,4-naphthoquinone). researchgate.net These syntheses highlight the importance of carefully planned linear sequences to achieve complex molecular targets.

A representative multi-step synthesis of a substituted 1,4-naphthoquinone is outlined below:

StepReactionReactantsReagents and ConditionsProduct
1Friedel-Crafts AcylationBenzene, Phthalic anhydrideAlCl₃2-Benzoylbenzoic acid
2Cyclization2-Benzoylbenzoic acidConcentrated H₂SO₄, heatAnthraquinone (B42736)
3Oxidation/RearrangementAnthraquinone derivativeOxidizing agentSubstituted 1,4-naphthoquinone

One-Pot and Cascade Reactions

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for the synthesis of 1,4-naphthoquinone derivatives. These processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A notable example is the one-pot synthesis of hydroxy-substituted 1,4-naphthoquinones via a Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone, followed by decarboxylation and oxidation. researchgate.net This method provides a straightforward route to functionalized naphthoquinones under mild conditions. Similarly, a one-pot synthesis of 2-aryloxy-1,4-naphthoquinone derivatives has been achieved through a nucleophilic substitution reaction between 2-bromo-1,4-naphthoquinone and various phenols. iajesm.in

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer an elegant approach to complex molecular architectures. The synthesis of 1,4-naphthoquinone methides has been accomplished through an acid-catalyzed cascade cyclization of benzannulated enediynyl alcohols. Current time information in Bangalore, IN. N-heterocyclic carbene (NHC)-catalyzed dual Stetter reactions have also been employed in a cascade annulation process to synthesize naphthoquinones from β-nitrostyrene and phthalaldehyde under mild conditions. oup.comgoogle.com

Regioselective and Stereoselective Synthetic Pathways

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex 1,4-naphthoquinone derivatives. Regioselective synthesis aims to control the position of substituent introduction on the naphthoquinone ring. For example, the In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides provides a highly regioselective route to naphtho[1,2-b]furan-3-carboxamides. ebi.ac.uk Electrochemical methods have also been developed for the regioselective C(sp²)-H selenylation and sulfenylation of substituted 2-amino-1,4-naphthoquinones. ebi.ac.uk

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. Chiral organocatalysts have been successfully employed in the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, affording chiral functionalized naphthoquinones in high yields and excellent enantioselectivities. researchgate.net Palladium-catalyzed Heck coupling reactions between 3-halo-1,4-naphthoquinones and vinyl-1H-1,2,3-triazoles have been shown to proceed with high stereoselectivity. nih.gov

Precursor-Based Synthesis and Functional Group Interconversions

An alternative to total synthesis is the modification of readily available naphthalene (B1677914) precursors. These methods rely on strategic oxidation, reduction, and functional group interconversion reactions to introduce the desired diketo and carboxylate functionalities.

Oxidation and Reduction Strategies

Oxidation is a key step in the synthesis of this compound from more reduced naphthalene precursors. The oxidation of naphthalene itself to 1,4-naphthoquinone can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃) in acetic acid or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). orgsyn.orgnumberanalytics.commdpi.com The oxidation of substituted naphthalenes, such as 2-methylnaphthalene (B46627), can also yield 1,4-naphthoquinone derivatives. google.com

A crucial precursor to this compound is 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). The selective oxidation of 2-naphthol (B1666908) to 2-hydroxy-1,4-naphthoquinone can be accomplished using hydrogen peroxide in the presence of a manganese porphyrin catalyst. researchgate.net Further oxidation of 2-hydroxy-1,4-naphthoquinone derivatives can lead to the formation of the desired carboxylic acid functionality, although this can be challenging and may lead to side products. acs.org

Reduction strategies are also employed, for example, in the synthesis of menaquinones where menadione is reduced to menadiol (B113456) as a key intermediate for subsequent alkylation reactions. researchgate.net The reduction of a nitro group on the naphthalene ring, followed by diazotization and hydrolysis, is another strategy to introduce a hydroxyl group, which can then be oxidized. mdpi.com

The following table summarizes some common oxidation and reduction reactions in the context of naphthoquinone synthesis:

Reaction TypePrecursorReagent(s)Product
OxidationNaphthaleneCrO₃, Acetic Acid1,4-Naphthoquinone
Oxidation2-NaphtholH₂O₂, Manganese porphyrin catalyst2-Hydroxy-1,4-naphthoquinone
Oxidation1,5-DihydroxynaphthaleneSodium dichromate, H₂SO₄5-Hydroxy-1,4-naphthoquinone (Juglone)
Reduction1-NitronaphthaleneNa₂S₂O₄1-Amino-4-naphthol

Carboxylation Reactions of Naphthalene Derivatives

The introduction of a carboxyl group at the 2-position of the naphthalene ring is a critical step in the synthesis of this compound. One of the most direct methods is the carboxylation of naphthalene itself. While challenging, anaerobic microbial degradation pathways have shown that naphthalene can be carboxylated to 2-naphthoic acid. oup.comresearchgate.netnih.govoup.comnih.gov This biological transformation provides a conceptual basis for developing chemical carboxylation methods.

In the laboratory, the synthesis of 2-naphthoic acid can be achieved through various methods, although direct carboxylation of naphthalene is not the most common approach. Once 2-naphthoic acid is obtained, the subsequent challenge is the selective oxidation of the naphthalene ring to the 1,4-dione while preserving the carboxyl group. The oxidation of 2-substituted naphthalenes often leads to a mixture of regioisomers. google.com However, the oxidation of a pre-functionalized precursor, such as a 1,4-dihydroxynaphthalene (B165239) derivative, can offer better control over the final product.

The synthesis of naphthoate derivatives can also be achieved through oxidative cleavage of a precursor. For example, a one-pot reaction between acenaphthoquinone and 1,3-diketones can lead to alkyl 1-naphthoates through a sequential addition and oxidative cleavage process. rsc.org

Transformations from Hydroxynaphthoates and Naphthoquinones

A primary route to this compound derivatives involves the modification of hydroxynaphthoates and naphthoquinones. Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound, serves as a key starting material for a variety of synthetic transformations. nih.govthieme-connect.de

One common method is the Mannich reaction, where lawsone reacts with an amine and an aldehyde to produce 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. nih.gov This reaction has been successfully employed to synthesize a series of compounds with potential antimalarial activity. nih.gov Another significant transformation is the Michael addition, which allows for the introduction of various substituents at the C-3 position of the naphthoquinone ring.

Furthermore, 1-hydroxy-2-naphthoates can be generated through the aromatization of 1-tetralone-2-carboxylates. This transformation can be achieved using sodium hydride and blue light irradiation in DMSO, providing a pathway to functionalized naphthol derivatives that can be further oxidized to the corresponding 1,4-diones. researchgate.net The dearomative chlorination of methyl 1-hydroxy-2-naphthoate (B8527853) has also been reported, yielding chiral naphthalenones with a chlorine-containing all-substituted stereocenter. researchgate.net

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.

Photocatalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. Visible-light-induced radical coupling reactions of silyl (B83357) enol ethers with α-bromocarbonyl compounds provide a route to 1,4-dicarbonyls. organic-chemistry.org This method often utilizes photocatalysts like Ru(bpy)₃Cl₂ or organic dyes such as Eosin Y to generate radical intermediates that subsequently couple to form the desired product. organic-chemistry.orgbeilstein-journals.org While direct photocatalytic synthesis of this compound is not extensively detailed, the principles of photocatalytic C-C bond formation are applicable. For instance, light-driven dehydrogenative coupling of acetonitrile (B52724) to succinonitrile (B93025) has been demonstrated using a Pt/TiO₂ photocatalyst, showcasing the potential of this approach for C-C bond formation. nih.gov

Metal-mediated and organocatalytic reactions offer a broad spectrum of possibilities for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions are widely used for C-C bond formation. For example, the coupling of cyclopropanols with acyl chlorides, catalyzed by palladium, provides a convenient route to 1,4-diketones. organic-chemistry.org Similarly, a palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide yields 1,4-diketones. organic-chemistry.org

Organocatalysis provides a metal-free alternative for many transformations. For instance, the Friedel–Crafts addition of indoles to vinyl ketones, followed by enantioselective protonation, can be catalyzed by primary amines. beilstein-journals.org The addition of a weak acid, such as 2-naphthoic acid, has been shown to improve both the yield and enantioselectivity in some of these reactions by facilitating the formation of iminium ion intermediates. beilstein-journals.orgd-nb.info L-proline has been used as an organocatalyst for the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile. thieme-connect.de

Table 1: Examples of Metal-Mediated and Organocatalytic Reactions for 1,4-Diketone Synthesis
Reaction TypeCatalystReactantsProduct TypeReference
Cross-CouplingPalladiumCyclopropanols and Acyl Chlorides1,4-Diketones organic-chemistry.org
Carbonylative AdditionPalladiumOrganozinc Reagents and Enones1,4-Diketones organic-chemistry.org
Friedel-Crafts/ProtonationPrimary Amine / 2-Naphthoic AcidIndoles and Vinyl KetonesFunctionalized Ketones beilstein-journals.org
Three-Component ReactionL-proline2-Hydroxy-1,4-naphthoquinone, Aldehydes, MalononitrileBenzo[g]chromene Derivatives thieme-connect.de

Acid and base catalysis plays a fundamental role in many synthetic routes leading to naphthoquinone derivatives. Lewis acids, for example, can catalyze the isomerization of 7-oxabicyclic alkenes to yield 1-naphthol (B170400) derivatives, which are precursors to naphthoquinones. researchgate.net Brønsted acids are also employed; for instance, the acid-catalyzed isomerization of carvone (B1668592) to carvacrol (B1668589) is a classic example. science.gov

In the context of building the core structure, base-mediated cyclization reactions are also crucial. For example, the synthesis of dihydronaphthofurans can be achieved through base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles. rsc.org The use of a base like sodium hydride is also key in the aromatization of 1-tetralone-2-carboxylates to 1-hydroxy-2-naphthoates. researchgate.net

Table 2: Acid- and Base-Catalyzed Reactions in Naphthoate Synthesis
Catalyst TypeCatalyst ExampleTransformationReference
Lewis AcidNot specifiedIsomerization of 7-oxabicyclic alkenes to 1-naphthols researchgate.net
Brønsted AcidSulfuric AcidIsomerization of carvone to carvacrol science.gov
BaseSodium HydrideAromatization of 1-tetralone-2-carboxylates researchgate.net
BaseNot specifiedCyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles rsc.org

Metal-Mediated and Organocatalytic Methods

Advanced Synthetic Techniques

To enhance reaction efficiency, safety, and scalability, advanced synthetic techniques are being explored.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. jst.org.inresearchgate.net This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients. jst.org.in

While specific examples of the synthesis of this compound using flow chemistry are not prevalent in the reviewed literature, the synthesis of related structures, such as 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls, has been successfully demonstrated in a multi-step flow protocol. rsc.org This indicates the high potential for applying flow chemistry to the synthesis of this compound, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. The integration of in-line analysis and purification steps can further streamline the manufacturing process. jst.org.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives, primarily naphthoquinones, aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and energy-efficient methods to improve atom economy and minimize waste. acs.org

Several green synthetic strategies have been developed, including solvent-free reactions, the use of water as a solvent, and the application of ionic liquids and catalytic systems that are recyclable and non-toxic. acs.orgijskit.orgsemanticscholar.org These methods often lead to higher yields, shorter reaction times, and simpler purification procedures compared to traditional synthetic routes. researchgate.netrasayanjournal.co.in

Catalyst-Free and Solvent-Free Approaches:

One notable green approach is the three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles under solvent-free conditions. nih.gov This method, catalyzed by Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), offers the advantages of simple operation and mild reaction conditions. nih.gov Another example is the catalyst-free, one-pot pseudo four-component reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic amine, and formaldehyde (B43269) in water, utilizing ultrasound irradiation to promote the reaction. researchgate.net This protocol is characterized by short reaction times, high yields, and an easy work-up. researchgate.net

Table 1: Comparison of Solvent-Free and Catalyst-Free Green Synthesis Methods

MethodReactantsCatalyst/ConditionsKey Advantages
Three-component reaction2-hydroxy-1,4-naphthoquinone, salicylic aldehydes, indolesIn(OTf)₃, solvent-free, 110 °CSimple operation, mild conditions, environmentally friendly. nih.gov
Pseudo four-component reaction2-hydroxy-1,4-naphthoquinone, aromatic amine, formaldehydeCatalyst-free, water, ultrasoundShort reaction times, high yields, easy work-up. researchgate.net

Water as a Benign Solvent:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. An atom-economical and environmentally benign approach for synthesizing indole-substituted 1,4-naphthoquinones has been developed using the Lewis acid B(C₆F₅)₃ as a catalyst in water. acs.org This method allows for the recycling of both the water and a portion of the catalyst, making it an economical and practical protocol. acs.org Similarly, three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile have been successfully performed in water under catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.org

Ionic Liquids as Green Reaction Media:

Ionic liquids (ILs) are considered green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. semanticscholar.org The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully carried out in ionic liquids like [bmim]PF₆ for the synthesis of 2-substituted 1,4-naphthoquinones. semanticscholar.org This method offers higher yields compared to conventional solvents and allows for the recycling of the ionic liquid and catalyst. semanticscholar.org Another study demonstrated the use of imidazolium-based ionic liquids as a recyclable solvent for the reaction of naturally occurring naphthoquinones with 1,2-diamines, resulting in higher yields of quinoxalines. ijskit.org

Table 2: Application of Ionic Liquids in Naphthoquinone Synthesis

Reaction TypeIonic LiquidCatalystKey Findings
Heck reaction[bmim]PF₆Palladium catalystHigher yields than conventional solvents, recyclable IL and catalyst. semanticscholar.org
Quinoxaline synthesis[BBIM]Br, [BMIM]Br, [BMIM]BF₄NoneHigher yields of quinoxalines, recyclable ionic liquid. ijskit.org

Enzymatic and Photocatalytic Methods:

Biocatalysis and photocatalysis represent promising green synthetic routes. A commercial laccase has been used to catalyze the oxidative C–S bond formation between 1,4-naphthohydroquinone substrates and thiols in a reaction vessel open to air. researchgate.net This enzymatic method operates under mild conditions and uses atmospheric oxygen as the oxidant, producing only water as a byproduct. researchgate.net Visible-light photocatalysis, using a heterogeneous organic semiconductor photocatalyst (mpg-CN) and Ni(II) salts, has been employed for the synthesis of 1,4-dicarbonyl compounds from alkyl halides and vinyl acetate (B1210297) or styrene (B11656) derivatives. rsc.org This protocol features high functional-group tolerance, mild reaction conditions, and the ability to recover and reuse the photocatalyst. rsc.org

An article focusing solely on the chemical compound “this compound” cannot be generated at this time.

A comprehensive search of scientific databases and literature has revealed that "this compound" is not a commonly referenced compound. While it is mentioned as a synonym for 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid or as part of an enzyme name, detailed spectroscopic data required to populate the requested article outline is not available in publicly accessible resources. expasy.orgcreative-enzymes.com

To proceed with generating an article of this nature, it would be necessary to provide a more commonly studied chemical compound for which extensive spectroscopic data has been published.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Diketo 2 Naphthoate

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic structure of 1,4-naphthoquinone (B94277) derivatives. The spectra of these compounds are typically characterized by multiple absorption bands corresponding to different electronic transitions within the molecule.

The absorption spectra of 1,4-naphthoquinone derivatives generally show intense absorption peaks around 245–250 nm and 330 nm, which are attributed to the benzenoid system. acs.org The presence of substituents on the quinoid structure can cause a noticeable increase in the shoulder band around 257 nm and in the region of 330–450 nm. acs.org For instance, the UV-Vis spectrum of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) in an acidic buffer (pH 2) displays quinoid transition bands at approximately 280 nm and benzenoid transitions at 335 nm. nih.gov

A study on various 2-substituted-1,4-naphthoquinones revealed that the polarity of the solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. For example, in a series of naphtho[2,3-d]thiazole-4,9-diones, a bathochromic (red) shift of 13–15 nm was observed in the polar solvent DMSO compared to the nonpolar solvent benzene (B151609). mdpi.com This red shift in polar solvents is consistent with a π-π* transition character for the lowest energy electronic transition (S₀ → S₁). researchgate.net

The specific absorption maxima can vary depending on the substituent at the 2-position. For example, 2-(2,4-dinitrophenylamino)-1,4-naphthoquinone in methanol (B129727) exhibits absorption maxima at 265, 315, and 448 nm. semanticscholar.org

Table 1: UV-Vis Absorption Maxima for Selected 1,4-Naphthoquinone Derivatives

Compound Solvent λmax (nm) Reference
2-Hydroxy-1,4-naphthoquinone pH 2 Buffer 280, 335 nih.gov
2-(2,4-dinitrophenylamino)-1,4-naphthoquinone Methanol 265, 315, 448 semanticscholar.org
2-(4-Fluoro-2-nitrophenylamino)-1,4-naphthoquinone Methanol 268, 345, 435 semanticscholar.org
Naphtho[2,3-d]thiazole-4,9-dione derivatives DMSO Bathochromic shift of 13-15 nm compared to benzene mdpi.com

Fluorescence and Phosphorescence Spectroscopy for Photophysical Property Analysis

While many 1,4-naphthoquinone derivatives are only weakly fluorescent or non-fluorescent at room temperature, certain structural modifications can induce significant fluorescence. scielo.brresearchgate.net The photophysical properties, including fluorescence and phosphorescence, are crucial for applications in areas such as fluorescent probes and photosensitizers. acs.orgresearchgate.netnih.gov

The fluorescence properties are highly dependent on the nature of the substituent at the 2-position and the solvent environment. For example, some pyridine-tethered 1,4-naphthoquinone derivatives have been shown to exhibit selective fluorescence enhancement in the presence of specific metal ions. researchgate.net A series of novel 1,4-naphthoquinone derivatives with an extended π-conjugated system, such as naphtho[2,3-d]thiazole-4,9-diones, have been reported to show fluorescence in both solution and the solid state. mdpi.com

The emission properties are also influenced by excited-state intramolecular proton transfer (ESIPT), which can be a dominant fluorescence mechanism in many naphthoquinone derivatives. researchgate.net The emission color can range from red to green and blue to violet depending on the electronic nature of the substituents. researchgate.net

Phosphorescence has also been observed for some 1,4-naphthoquinone derivatives, typically at low temperatures. The emission lifetimes for both fluorescence and phosphorescence provide valuable information about the excited state dynamics. oup.com

Table 2: Photophysical Properties of Selected 1,4-Naphthoquinone Derivatives

Compound Class Property Observation Reference
Pyridine-tethered 1,4-naphthoquinones Fluorescence Selective emission changes with metal ions researchgate.net
Naphtho[2,3-d]thiazole-4,9-diones Fluorescence Fluorescent in solution and solid state mdpi.com
General 1,4-Naphthoquinones Phosphorescence Observed at low temperatures oup.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. ntu.edu.sg

For derivatives of 1,4-naphthoquinone that are chiral, either through the introduction of a chiral center in a substituent or by creating an inherently chiral naphthoquinone scaffold, CD spectroscopy can be used for structural elucidation. The interaction of a chiral naphthoquinone derivative with biomacromolecules, such as proteins, can also be monitored by CD spectroscopy. For example, the binding of 1,4-naphthoquinone derivatives to human serum albumin (HSA) has been shown to cause weak perturbations in the secondary structure of the protein, which can be quantified by changes in the CD spectrum. scielo.br

In the development of chiral sensors, CD spectroscopy plays a pivotal role. For instance, multicomponent assemblies involving chiral amines, enantiopure BINOL, and boronic acids can generate distinct CD signals for each enantiomer of the amine, allowing for rapid determination of enantiomeric excess. rsc.org While specific CD data for "1,4-Diketo-2-naphthoate" is not available, the principles of the technique are broadly applicable to its chiral derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the characterization of novel synthetic compounds.

For analogues of "this compound," HRMS is routinely used to confirm their identity. For example, methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate (C₁₂H₈O₄) has a calculated exact mass of 216.0423 g/mol . nih.gov HRMS analysis of newly synthesized 1,4-naphthoquinone derivatives, such as those with thymidine (B127349) or 8-hydroxyquinoline (B1678124) moieties, confirms their proposed structures by matching the experimentally measured mass to the calculated theoretical mass with high precision. mdpi.commdpi.com

Table 3: HRMS Data for Selected 1,4-Naphthoquinone Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ or [M]⁺ Found Mass Reference
Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate C₁₂H₈O₄ 216.0423 - nih.gov
2-(1-Methylpiperazin-4-yl)naphtho[2,3-d]thiazole-4,9-dione C₁₆H₁₅N₃O₂S 313.0885 313.0884 mdpi.com
2-((2R,3S,5R)-3-azido-5-((((2-chloronaphthalen-1-yl)oxy)carbonyl)methyl)-tetrahydrofuran-2-yl)acetic acid C₂₀H₁₈ClN₃O₇ - - mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for detailed structural elucidation.

The fragmentation of 1,4-naphthoquinone derivatives has been studied using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov For 2-acylamino-1,4-naphthoquinone derivatives, the protonation site is typically the nitrogen atom, and fragmentation pathways often involve the loss of ketene (B1206846) from aliphatic acyl chains or the formation of a benzoylium ion for benzoyl derivatives. nih.govacs.org

Computational chemistry is often used in conjunction with MS/MS data to propose and validate fragmentation mechanisms. acs.orgnih.gov The fragmentation of lapachol (B1674495) derivatives, which are also based on the 1,4-naphthoquinone scaffold, has been elucidated through a combination of CID experiments and DFT calculations. uts.edu.au These studies help in understanding the gas-phase reactivity of these molecules and can be crucial for identifying them in complex mixtures. uts.edu.au

Table 4: Common Fragmentation Patterns in 2-Substituted-1,4-Naphthoquinones

Precursor Ion Class Fragmentation Pathway Key Fragment Ions Reference
2-Acylamino-1,4-naphthoquinones (aliphatic) Ketene elimination [M+H - CH₂CO]⁺ acs.org
2-Benzoylamino-1,4-naphthoquinone Loss of benzoyl group Benzoylium ion (C₇H₅O)⁺ acs.org
Carbazolequinone derivatives Loss of CO and water Varies with substitution nih.gov

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute solid-state structure of a crystalline compound. This powerful analytical technique provides precise information on atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional architecture and its packing within the crystal lattice.

While specific crystallographic data for this compound is not widely published, analysis of related naphthalene (B1677914) derivatives and 1,4-diketones allows for a detailed prediction of its structural characteristics. iucr.orgccspublishing.org.cn For instance, studies on various naphthoate compounds reveal that the naphthalene core is largely planar, although the presence of saturated keto-carbons at the 1 and 4 positions in this compound would introduce significant conformational features. iucr.org The analysis would confirm the geometry of the diketone system within the partially saturated ring and the orientation of the ester functional group at the 2-position.

An XRD analysis would elucidate key structural parameters, including:

Conformation: The precise puckering of the non-aromatic ring containing the two ketone groups.

Intermolecular Interactions: The presence of non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules or hydrogen bonds, which dictate the crystal packing arrangement. researchgate.net

Stereochemistry: Unambiguous assignment of any stereocenters, if present.

A representative set of crystal data parameters that would be obtained from an XRD analysis of a this compound derivative is presented in the table below, based on data from analogous naphthalene structures. iucr.org

Table 1: Illustrative Crystallographic Data for a Naphthalene Derivative

ParameterExample ValueDescription
Chemical FormulaC₁₂H₁₀O₄The elemental composition of the molecule (example: methyl this compound).
Formula Weight218.21 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell. iucr.orgtandfonline.com
Space GroupP2₁/cThe specific symmetry group of the crystal structure. iucr.org
a (Å)15.11 ÅUnit cell dimension along the a-axis. iucr.org
b (Å)3.92 ÅUnit cell dimension along the b-axis. iucr.org
c (Å)14.86 ÅUnit cell dimension along the c-axis. iucr.org
β (°)96.0°The angle of the unit cell for the monoclinic system. iucr.org
Volume (ų)875.4 ųThe volume of the unit cell. iucr.org
Z4The number of molecules per unit cell. iucr.org
Calculated Density (g/cm³)1.495 g/cm³The theoretical density of the crystal. iucr.org

The isolation of a metastable 1,4-diketone intermediate has been reported in the oxidative dimerization of 2-hydroxyanthracenes, where the diketone rapidly tautomerizes to a more stable enol form. rsc.org X-ray diffraction was crucial in confirming the dearomatized 1,4-diketone structure of this intermediate. rsc.org A similar analysis would be indispensable for definitively characterizing the solid-state structure of this compound.

Integration of Spectroscopic Data for Comprehensive Structural Assignment and Purity Assessment

While X-ray diffraction provides unparalleled detail for the solid state, a combination of other spectroscopic techniques is essential for confirming the molecular structure in solution and assessing the purity of a sample. numberanalytics.com The integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information that, when combined, allows for an unambiguous structural assignment. numberanalytics.comscribd.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound. numberanalytics.com The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the ester's alkoxy group or carbon monoxide from the ketone functions.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. numberanalytics.com For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its constituent groups. The absence of extraneous peaks is a primary indicator of sample purity. dynamicscience.com.au

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch (Ketone)~1685-1700Strong absorption indicating the presence of the two ketone carbonyl groups.
C=O Stretch (Ester)~1720-1740Strong absorption for the ester carbonyl, typically at a slightly higher frequency than the ketone.
C=C Stretch (Aromatic)~1500-1600Multiple medium-to-weak bands characteristic of the aromatic ring.
C-O Stretch (Ester)~1100-1300Strong band corresponding to the C-O bond of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework. youtube.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the proton at the C-3 position adjacent to the ester and a ketone, the methylene (B1212753) protons at the C-2 position, and the protons of the ester alkyl group. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign each proton to its specific location in the molecule.

¹³C NMR: The carbon NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts are highly diagnostic: the carbonyl carbons of the ketones and the ester would appear far downfield (>170 ppm), followed by the aromatic carbons, and finally the aliphatic carbons of the saturated ring portion and the ester alkyl group.

The combined data from these techniques allows for a complete and confident elucidation of the structure. For purity assessment, the spectra are scrutinized for any unexpected signals. purity-iq.com For example, additional peaks in the ¹H NMR spectrum or unexpected absorptions in the IR spectrum would indicate the presence of impurities, such as starting materials or side-products. dynamicscience.com.au

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
7.5 - 8.2Aromatic-H
~4.0C3-H
~3.8O-CH₃
~3.5C2-H₂

By systematically integrating the information—molecular formula from MS, functional groups from IR, and the precise atomic connectivity from NMR—a comprehensive and verified structural assignment for this compound is achieved. scribd.com

Computational and Theoretical Chemistry Studies of 1,4 Diketo 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic configuration. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule muni.cz.

Density Functional Theory (DFT) is a widely used quantum chemical method that has a favorable balance between computational cost and accuracy for many molecular systems. google.com It is particularly effective for geometry optimizations and electronic structure analysis. arxiv.org

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT calculations iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. arxiv.org For 1,4-Diketo-2-naphthoate, this process would refine the bond lengths, bond angles, and dihedral angles of the fused naphthalene (B1677914) ring system and the carboxylate substituent. Functionals such as B3LYP or PBE0, combined with basis sets like 6-31G(d) or the def2 series, are commonly employed for such tasks. researchgate.netrsc.org Dispersion corrections are often included to accurately account for non-covalent interactions. google.com The resulting optimized geometry provides the foundation for all subsequent property calculations.

Electronic Structure: Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene ring system, while the LUMO would likely be centered on the electron-deficient diketone and carboxylate moieties. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties.

A hypothetical table of optimized geometric parameters for this compound, as would be produced by a DFT calculation, is shown below.

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G(d))
Bond LengthC1=O~ 1.22 Å
Bond LengthC4=O~ 1.22 Å
Bond LengthC2-C(O)O⁻~ 1.50 Å
Bond LengthC(O)-O⁻~ 1.25 Å
Bond AngleC1-C2-C3~ 119°
Bond AngleO=C1-C9~ 121°
Dihedral AngleC1-C2-C(O)-O~ 15°

Note: This table is illustrative and contains expected values. Actual values would be derived from a specific DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ictp.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, although they are typically more computationally demanding than DFT. researchgate.netaps.org

For this compound, high-accuracy ab initio calculations could be used to benchmark results from DFT or to investigate properties where DFT is known to have limitations. For instance, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for calculating the energy of small to medium-sized molecules. ruhr-uni-bochum.de Such calculations could provide a highly reliable value for the molecule's energy and could be used to accurately predict reaction enthalpies involving this compound. While a full geometry optimization using a high-level ab initio method would be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common and effective strategy. utwente.nl

Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and assigning signals.

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. acs.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can predict the ¹³C and ¹H chemical shifts for this compound. pitt.edu The calculated shifts are then typically scaled or compared to a reference compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental data. pitt.edu Such calculations would help in assigning the signals in the experimental spectrum, distinguishing between the various aromatic carbons and protons in their distinct chemical environments.

A table of predicted ¹³C NMR chemical shifts for this compound is presented below.

Carbon AtomPredicted Chemical Shift (ppm)Environment
C1, C4180 - 190Ketone (C=O)
C(O)O⁻165 - 175Carboxylate
C5, C6, C7, C8125 - 140Aromatic CH
C9, C10130 - 150Aromatic Quaternary
C2, C3140 - 150Aromatic C=C

Note: This table is illustrative, based on typical chemical shift ranges libretexts.org and the structure of this compound. Values are relative to TMS.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. muni.czfaccts.de The calculation predicts the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. muni.czresearchgate.net For this compound, TD-DFT calculations would likely predict intense π-π* transitions associated with the naphthoquinone chromophore and weaker n-π* transitions involving the non-bonding electrons of the oxygen atoms. nih.gov These calculations can help rationalize the observed color of the compound and understand its photophysical properties.

Ab Initio Methods for High-Accuracy Predictions

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. readthedocs.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. aps.org

The molecular structure of this compound is largely rigid due to its fused aromatic ring system. However, some degree of flexibility exists, primarily concerning the rotation of the carboxylate group around the C2-C(carboxylate) single bond. MD simulations can be used to explore the conformational space of this dihedral angle. By simulating the molecule over a period of nanoseconds, one can determine the preferred orientation of the carboxylate group relative to the naphthalene ring and the energy barriers associated with its rotation. This information is important for understanding how the molecule might interact with other molecules or biological targets.

In condensed phases (solution or solid-state), molecules of this compound will interact with each other and with solvent molecules. MD simulations are an ideal tool for studying these interactions. ruhr-uni-bochum.de The simulations can reveal the nature and strength of intermolecular forces, such as:

π-π Stacking: The flat, aromatic naphthalene cores can stack on top of each other, driven by van der Waals forces.

Dipole-Dipole Interactions: The polar ketone and carboxylate groups create local dipoles that can align to form favorable electrostatic interactions.

Ion-Solvent Interactions: In a polar solvent, the negatively charged carboxylate group will strongly interact with the positive poles of the solvent molecules.

By simulating a system containing many this compound molecules, MD can be used to study their aggregation behavior. google.com These simulations can predict whether the molecules are likely to form dimers, larger clusters, or ordered aggregates in solution. Understanding this behavior is crucial, as aggregation can significantly alter the chemical and physical properties of the compound compared to the isolated molecule. The force field used in the simulation, which defines the potential energy of the system, is critical for obtaining accurate results. nd.edu

Conformational Analysis and Flexibility

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. These theoretical investigations offer insights into reaction mechanisms that can be difficult to obtain through experimental methods alone.

Photocycloaddition Reactions:

A significant area of study has been the photocycloaddition reactions of naphthoate derivatives. In the presence of light, methyl 2-naphthoate (B1225688) can undergo a [2+2] photocycloaddition with acetylacetone (B45752). cdnsciencepub.com Theoretical studies can elucidate the nature of the excited state species involved, whether it be a singlet or triplet state, and map out the potential energy surface for the cycloaddition process. For instance, in the photocycloaddition of methyl 2-naphthoate with acetylacetone in acetonitrile (B52724), an initial cyclobutane (B1203170) derivative is formed which can then ring-open to yield an addition product. cdnsciencepub.com Further irradiation can lead to intramolecular cycloaddition, forming a caged product. cdnsciencepub.com Computational models can predict the geometries of these intermediates and the transition states connecting them, helping to rationalize the observed product distribution.

The de Mayo reaction, a well-known photocycloaddition of 1,3-dicarbonyl compounds to alkenes, provides a framework for understanding the reactivity of diketones. nsf.gov This reaction is understood to proceed from the triplet excited state of the dicarbonyl compound. cdnsciencepub.com Theoretical calculations can determine the triplet state energy and the energy barriers for the subsequent steps, including the formation of a cyclobutane intermediate and its subsequent retro-Aldol ring opening. nsf.gov In the context of this compound, computational studies can predict whether similar pathways are favorable and how the naphthyl group influences the reaction course compared to simpler diketones.

Enzymatic Reactions:

In biological systems, enzymes can catalyze reactions with high specificity and efficiency. MenD, a thiamin diphosphate-dependent decarboxylase, is involved in the biosynthesis of menaquinone and catalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid (SEPHCHC) from 2-ketoglutarate and isochorismate. acs.org While not directly involving this compound, the computational studies on MenD provide a template for understanding related enzymatic transformations. Quantum chemical calculations using methods like B3LYP-D3(BJ) have been employed to map the reaction mechanism, including the initial nucleophilic attack, decarboxylation, and subsequent steps. acs.org These studies identify key intermediates and transition states, with calculated energy barriers providing insights into the reaction kinetics. acs.org For a hypothetical enzymatic reaction involving this compound, similar computational approaches could be used to predict the binding mode of the substrate in the enzyme's active site and the entire catalytic cycle.

Rearrangement Reactions:

Computational studies are also valuable in predicting the pathways of rearrangement reactions. For example, the acid-catalyzed rearrangement of 1-acyl-2-azabuta-1,3-dienes to 4-pyrrolin-2-ones has been studied computationally, revealing the involvement of several intermediates and a cdnsciencepub.comresearchgate.net-sigmatropic shift. researchgate.net For this compound, theoretical calculations could explore the possibility of various rearrangements under different conditions, identifying the most energetically favorable pathways and the structures of the corresponding transition states.

Reaction Type Computational Method Key Findings
PhotocycloadditionTime-Dependent Density Functional Theory (TD-DFT)Prediction of excited state energies and geometries, identification of singlet or triplet pathways, and characterization of cyclobutane intermediates.
Enzymatic CatalysisQuantum Mechanics/Molecular Mechanics (QM/MM)Elucidation of active site interactions, mapping of the catalytic cycle, and calculation of activation energy barriers for each step.
RearrangementDensity Functional Theory (DFT)Identification of stable intermediates and transition state structures, determination of the most favorable reaction pathway based on energy profiles.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. Computational modeling plays a crucial role in modern SAR by providing quantitative predictions of activity and insights into the molecular interactions that drive it.

Interaction with Biological Receptors:

For this compound and its derivatives, computational docking and molecular dynamics simulations can be used to predict their binding affinity and mode of interaction with various biological targets. For instance, studies on the related compound 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) have shown that it acts as an agonist for the aryl hydrocarbon receptor (AhR). nih.gov Computational analysis revealed that 1,4-DHNA shares similar interactions within the AhR binding pocket as the potent agonist TCDD, with the primary difference being the negatively charged carboxyl group of 1,4-DHNA. nih.gov Similar computational approaches could be applied to this compound to predict its potential as an AhR modulator.

SAR studies on a series of 1,4-dihydropyridine (B1200194) derivatives have demonstrated the importance of specific structural features for their binding to calcium channel antagonist receptors. nih.gov These studies revealed that ester groups at the 3- and 5-positions and an aryl group at the 4-position are crucial for optimal activity. nih.gov For a library of this compound analogs, computational SAR could similarly identify the key substituents and their positions on the naphthoquinone scaffold that are critical for a desired biological effect, such as anticancer or antimicrobial activity. mdpi.com

Predicting Biological Activity:

Computational models can be trained on experimental data to predict the biological activity of new, untested compounds. For a series of 1,4-naphthoquinone (B94277) derivatives, quantitative structure-activity relationship (QSAR) models could be developed to correlate their structural properties with their observed cytotoxicity against cancer cell lines. mdpi.com These models can then be used to screen virtual libraries of this compound derivatives to identify candidates with potentially enhanced activity.

Structural Feature Predicted Influence on Activity Computational Method
Carboxyl group at position 2May enhance binding to specific receptors through hydrogen bonding or ionic interactions. nih.govMolecular Docking, QSAR
Diketo functionality at positions 1 and 4Essential for the redox properties of the molecule, which can be related to its biological activity. scienceopen.comDFT, Molecular Dynamics
Substituents on the naphthalene ringCan modulate lipophilicity, electronic properties, and steric interactions, thereby influencing binding affinity and specificity. nih.govmdpi.comQSAR, 3D-QSAR

Excited State Chemistry and Photophysical Property Prediction

The interaction of this compound with light can lead to a variety of photophysical and photochemical processes. Computational chemistry is instrumental in predicting and understanding these phenomena.

Excited State Calculations:

Time-dependent density functional theory (TD-DFT) is a widely used method to calculate the energies and properties of electronic excited states. nih.gov For this compound, TD-DFT calculations can predict the absorption spectrum, identifying the wavelengths of light the molecule will absorb and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*). nih.govresearchgate.net

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are particularly important. The energy gap between the S₁ and T₁ states influences the efficiency of intersystem crossing, a process where the molecule transitions from the singlet to the triplet state. nih.gov A small energy gap generally favors intersystem crossing. The triplet state is often the reactive species in photochemical reactions, such as the de Mayo reaction. nsf.gov

Photophysical Properties:

Computational methods can predict various photophysical properties, including fluorescence and phosphorescence energies, quantum yields, and lifetimes. For related naphthalene derivatives, it has been shown that the position of substituents significantly influences the electronic spectra. researchgate.net For 1-substituted naphthalenes, the ¹Lₐ state is typically lower in energy than the ¹Lₑ state, while the reverse is true for 2-substituted naphthalenes. researchgate.net

In some cases, molecules can undergo excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift in the fluorescence spectrum. researchgate.net While 1-hydroxy-2-naphthoic acid does not typically show ESIPT, its deprotonated form is predicted to undergo this process. researchgate.net Computational studies on this compound could explore the potential for ESIPT or other excited-state relaxation pathways.

Photochemical Reactivity:

The nature of the excited state determines the photochemical reactivity of a molecule. For diketones, the triplet state is often implicated in reactions like cycloadditions and hydrogen abstraction. cdnsciencepub.comacs.org Computational studies can map the potential energy surfaces of these reactions from the excited state, identifying the most likely reaction pathways and products. For example, in the photocycloaddition of methyl 2-naphthoate, it is believed that a reactive species derived from the lowest spectroscopic singlet excited state is involved. cdnsciencepub.com

Photophysical Property Computational Method Predicted Information
Absorption SpectrumTD-DFTWavelengths of maximum absorption (λmax) and nature of electronic transitions. nih.govresearchgate.net
Excited State EnergiesTD-DFT, CASSCFEnergies of the S₁ and T₁ states, S₁-T₁ energy gap. nih.govmdpi.com
Fluorescence/PhosphorescenceTD-DFTEmission wavelengths and oscillator strengths. mdpi.com
Intersystem Crossing RateSpin-Orbit Coupling CalculationsEfficiency of transition from singlet to triplet state. nih.gov
Photochemical Reaction PathwaysTD-DFT, CASPT2Potential energy surfaces for excited-state reactions, identification of intermediates and transition states. cdnsciencepub.com

Chemical Reactivity and Mechanistic Investigations of 1,4 Diketo 2 Naphthoate

Redox Chemistry and Electrochemistry

The quinone moiety is the primary center for the redox activity of 1,4-diketo-2-naphthoate. The compound can undergo reversible reduction to its hydroquinone (B1673460) form, 1,4-dihydroxy-2-naphthoate (DHNA), a key transformation in various biological and chemical contexts. modelseed.orgnih.gov

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. palmsens.com It provides information on redox potentials, the number of electrons transferred, and the kinetics of electron transfer reactions. um.es For naphthoquinone derivatives, CV reveals the specifics of their electron transfer processes. nih.gov

In aprotic solvents like dimethylformamide, the redox behavior can be proton-limited. Studies on peptide-incorporated naphthoquinone amino acids, which share the core naphthoquinone structure, show that at slow scan rates, the oxidation-reduction peaks exhibit clear scan-rate dependency. This is indicative of restricted protonation from the local environment. nih.gov At faster scan rates, proton-independent redox couples can be observed. nih.gov The half-wave potential (E1/2) for such systems provides a measure of their redox activity. nih.gov Electrochemical studies can also be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from oxidation onset potentials. beilstein-journals.org

Table 1: Electrochemical Data for a Naphthoquinone Derivative

ParameterValueConditionsReference
Half-wave Potential (E1/2)-328 mV vs NHESlow scan rate (50 mV/s) in dimethylformamide nih.gov
Redox ProcessTwo-electron, two-proton coupled redox reaction nih.gov

The fundamental redox reaction for this compound is its reduction to 1,4-dihydroxy-2-naphthoate (DHNA). This process involves the transfer of two electrons and two protons to the quinone system, converting the two ketone groups into hydroxyl groups. nih.gov This transformation is a critical step in the biosynthesis of phylloquinone (vitamin K1) and menaquinone (vitamin K2). nih.gov The reaction is reversible, and DHNA can be oxidized back to the diketone form. modelseed.org

The reduction of the diketone can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, the oxidation of the corresponding hydroquinone (DHNA) or other substituted naphthalenes to form the 1,4-naphthoquinone (B94277) structure can be achieved with oxidizing agents such as chromium trioxide or potassium permanganate. The mechanism of oxidation of alcohols to ketones by Cr(VI) reagents is a well-studied process involving the reduction of Cr(VI) to Cr(III). ucr.edu

Cyclic Voltammetry (CV) and Related Electrochemical Techniques

Nucleophilic and Electrophilic Reactions of the Diketone and Carboxylate Moieties

The dual functionality of this compound allows for a range of reactions with both nucleophiles and electrophiles. The quinone ring is electrophilic and susceptible to nucleophilic attack, while the carboxylate group can influence reactivity and participate in specific transformations.

The α,β-unsaturated ketone system within the quinone ring makes it an excellent Michael acceptor for conjugate additions. ulb.ac.be Nucleophiles such as amines and thiols can react via nucleophilic substitution, displacing hydrogen atoms on the quinone ring. More complex reactions can also occur, such as the reaction of 2-(allylamino)-1,4-naphthoquinone with 1,3-dicarbonyl compounds, which can lead to the formation of benzo[f]indole-4,9-diones through a free-radical pathway. researchgate.net The addition of dinucleophiles, like 1,3-diketones, to a diketone can lead to the formation of vicinal diol intermediates, which can subsequently undergo C-C bond cleavage. rsc.orgrsc.org

The carboxylate group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, it plays a crucial role in directing nucleophilic aromatic substitution (SNAr). Unprotected naphthoic acids can undergo substitution of an ortho-fluoro or methoxy (B1213986) group upon reaction with organolithium or Grignard reagents. researchgate.net This reaction is presumed to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism, all without the need to protect the carboxylic acid group. researchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by being largely unaffected by solvent changes or catalysts. msu.edu They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduox.ac.uk

The conjugated π-system of this compound makes it a potential candidate for pericyclic reactions. For instance, the quinone moiety can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. msu.eduscribd.com While specific examples involving this compound are not extensively documented, related compounds like methyl 2-naphthoate (B1225688) are known to undergo [2+2] photocycloaddition reactions. sfu.ca

Molecular rearrangements are also important transformations for related structures. The Wolff rearrangement, for example, has been used to convert a diazoketone into 1-hydroxy-2-naphthoic acid, a related naphthoic acid derivative. beilstein-journals.org The benzil-benzilic acid rearrangement is a characteristic reaction of 1,2-diones, which could be relevant for isomers of the title compound. scribd.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms, determining rate laws, and identifying rate-determining steps. For reactions involving naphthoquinone and naphthol derivatives, kinetics can reveal the influence of substrate and catalyst concentrations, solvent effects, and the role of intermediates. acs.orgwiley.com

For example, kinetic studies of the oxidative cross-coupling of different naphthols have shown that the reaction can be first-order with respect to the catalyst and oxygen, while showing zero- or negative-order dependence on the phenol (B47542) substrates. wiley.com Such studies help to distinguish between different mechanistic proposals, such as radical-nucleophile versus radical-radical pathways. wiley.com The use of kinetic isotope effect (KIE) experiments can further clarify mechanisms, for instance, by determining if a C-H bond is broken in the rate-determining step. wiley.com

Table 2: Principles from Kinetic Studies of Naphthol Derivatives

Kinetic Method/ObservationMechanistic InsightReference
Reaction Order DeterminationReveals the dependence of the reaction rate on the concentration of each reactant and catalyst. wiley.com
Kinetic Isotope Effect (KIE)Determines if C-H bond breaking is involved in the rate-determining step. wiley.com
Solvent Effects & Hammett RelationshipsElucidates the role of solvent polarity and substituent electronic effects on reaction rates and equilibria. acs.org
Concentration Dependency StudiesCan confirm the role of intermolecular interactions, such as hydrogen bonding, in controlling reaction rates. acs.org

Detailed Reaction Pathway Elucidation and Intermediate Characterization

Elucidating the precise pathway of a chemical reaction involves identifying and characterizing all intermediates and transition states. For reactions involving this compound and its derivatives, a combination of experimental and computational methods is employed.

A key intermediate in the biosynthesis of many natural products is 1,4-dihydroxy-2-naphthoate (DHNA), the reduced form of this compound. researchgate.netbiorxiv.org In the biosynthesis of anthraquinones in Rubia cordifolia, DHNA is prenylated by the enzyme RcDT1. biorxiv.org This reaction proceeds through the formation of 2-carbonyl-3-prenyl-1,4-naphthoquinone (CPNQ) as a major intermediate, which is formed by the prenylation of DHNA followed by spontaneous oxidation. biorxiv.org

In synthetic reactions, intermediates can be trapped and characterized. For instance, the addition of β-diketones to acenaphthoquinone (a 1,2-diketone) is proposed to proceed through a vicinal diol intermediate. rsc.orgrsc.org This intermediate then undergoes oxidative cleavage by an agent like periodic acid to yield the final product. rsc.org Similarly, the isomerization of related diketo esters is thought to proceed via the opening of a five-membered ring to form an intermediate that can then cyclize to the naphthoate product. acs.org The characterization of these transient species often relies on spectroscopic methods (NMR, MS) and, in some cases, X-ray crystallography of stable derivatives. rsc.orgacs.org

Table 3: Key Intermediates in Reactions of Naphthoquinone/Naphthoate Derivatives

Reaction TypeProposed/Identified IntermediateSignificanceReference
Enzymatic Prenylation2-carbonyl-3-prenyl-1,4-naphthoquinone (CPNQ)Branch point in the biosynthesis of anthraquinones and naphthohydroquinones. biorxiv.org
Nucleophilic Addition of DiketonesVicinal Diol IntermediateUndergoes subsequent oxidative C-C bond cleavage. rsc.orgrsc.org
Isomerization of Diketo EstersOpen-chain keto-esterPrecursor to cyclization to form the naphthoate ring system. acs.org
Oxidative CouplingPhenoxy/Keto RadicalsKey reactive species in radical-nucleophile or radical-radical coupling pathways. wiley.com

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are intrinsically linked to its structural features, namely the carboxylic acid group and the two ketone functionalities. These groups influence the molecule's ability to donate and accept protons, establishing complex equilibria in solution. The molecule is also known as 1,4-dioxo-2-naphthoate or 2-carboxy-1,4-naphthoquinone. modelseed.org

The primary acidic site is the carboxylic acid group. The pKa value for the deprotonation of the corresponding carboxylic acid (1,4-diketo-2-naphthoic acid) to form the carboxylate anion has been reported as 4.65. modelseed.org This value is indicative of a moderately acidic compound, a property that is crucial for its behavior in biological and chemical systems. The presence of the electron-withdrawing ketone groups on the naphthoquinone ring contributes to the acidity of the carboxyl group.

Protonation can also occur at the ketone oxygen atoms. The basicity of these sites is characterized by their pKb values. For this compound, pKb values of -7.39 and -9.26 have been documented, indicating that the ketone oxygens are very weak bases and will only become protonated under strongly acidic conditions. modelseed.org

A significant aspect of the chemistry of 1,4-dicarbonyl compounds, including β-keto esters like this compound, is keto-enol tautomerism. cdnsciencepub.comlibretexts.org This equilibrium involves the interconversion of the diketo form and its corresponding enol tautomer. The enol form is generated by the migration of a proton from the carbon atom between the two carbonyl groups (the α-carbon) to one of the carbonyl oxygens, resulting in a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is highly dependent on the solvent. cdnsciencepub.com The formation of intramolecular and intermolecular hydrogen bonds plays a significant role in stabilizing the enol tautomer. cdnsciencepub.com In some cases, the enol form can be the predominant species, driven by the formation of a stable, conjugated system. For related β-dicarbonyl compounds, it has been observed that the equilibrium can be manipulated, for instance, by light in photoactive diarylethenes incorporating a β-ketoester. researchgate.netchemrxiv.org

The acidity of the α-hydrogen is a key factor in the formation of the enolate anion, which is a crucial intermediate in many reactions of dicarbonyl compounds. libretexts.org The pKa of β-ketoesters is typically around 9, making them acidic enough to be deprotonated by common bases. libretexts.org This deprotonation is often a driving force in condensation reactions. libretexts.org The resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. organic-chemistry.orgnih.govacs.org The subsequent protonation of the enolate in an acidic work-up yields the neutral product. libretexts.org

The tautomeric equilibria are not limited to the keto-enol forms. In naphthoquinone derivatives, other tautomeric forms, such as those involving the quinone ring system itself, can also exist. nih.govresearchgate.net For instance, derivatives of 1,2-naphthoquinone (B1664529) can exist in equilibrium with 1,4-naphthoquinone structures. nih.gov The stability and reactivity of these different tautomers can be influenced by substituents on the ring and the surrounding chemical environment. koreascience.krbeilstein-journals.org

Table 1: Acid-Base Properties of this compound

PropertyValueReference
pKa (Carboxylic Acid)4.65 modelseed.org
pKb (Ketone 1)-7.39 modelseed.org
pKb (Ketone 2)-9.26 modelseed.org

Non Clinical Biomolecular Interactions and Mechanistic Biology of 1,4 Diketo 2 Naphthoate

Enzymatic Biotransformations and Related Mechanisms

1,4-Dihydroxy-2-naphthoate is a key intermediate in the biosynthesis of essential molecules and can also be a target for enzymatic modification and inhibition.

1,4-Dihydroxy-2-naphthoate (DHNA) is a crucial precursor in the biosynthesis of menaquinone (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants. scienceopen.com The synthesis of these vital quinones involves a core set of reactions that convert chorismate, a product of the shikimate pathway, into DHNA. scienceopen.com

In most bacteria and plants, the biosynthesis of the 1,4-naphthalenoid ring of menaquinone and phylloquinone proceeds through the o-succinylbenzoate (OSB) pathway. scienceopen.com This pathway involves a series of enzymatic steps that transform chorismate into DHNA. scienceopen.com The enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, encoded by the menB gene in Escherichia coli, catalyzes a key step in this pathway, converting O-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA. wikipedia.org Subsequently, a thioesterase can hydrolyze this thioester to yield DHNA. scienceopen.com

Once formed, DHNA serves as the substrate for a prenylation reaction, a critical step for the formation of the final quinone structure. scienceopen.combiorxiv.org In E. coli, the membrane-bound enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, the product of the menA gene, catalyzes the attachment of an octaprenyl side chain to DHNA to form demethylmenaquinone (B1232588). nih.gov This reaction requires magnesium ions for optimal activity. nih.gov In plants, a similar reaction occurs where DHNA is phytylated by DHNA phytyl transferase to synthesize phylloquinone. scienceopen.com

Table 1: Key Enzymes in the Biosynthesis of Menaquinone Involving 1,4-Dihydroxy-2-naphthoate

Enzyme Gene (in E. coli) Substrate Product Function
1,4-dihydroxy-2-naphthoyl-CoA synthase menB O-succinylbenzoyl-CoA 1,4-dihydroxy-2-naphthoyl-CoA Catalyzes a key step in the formation of the DHNA precursor. wikipedia.org
Thioesterase - 1,4-dihydroxy-2-naphthoyl-CoA 1,4-dihydroxy-2-naphthoate (DHNA) Hydrolyzes the thioester to release DHNA. scienceopen.com

Beyond its role as a substrate, derivatives and structural analogs of 1,4-dihydroxy-2-naphthoate can act as enzyme inhibitors. In a study on the prenyltransferase RcDT1 from Rubia cordifolia, which is involved in anthraquinone (B42736) biosynthesis, simple naphthols like 1,4-dihydroxynaphthalene (B165239) and 1,2-dihydroxynaphthalene were found to be potent inhibitors of the prenylation of DHNA. biorxiv.org This suggests that these simpler structures can compete with DHNA for the active site of the enzyme. biorxiv.org

The inhibition of enzymes can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. pressbooks.pub Competitive inhibitors typically resemble the substrate and bind to the active site, preventing the substrate from binding. pressbooks.pubfiveable.me The strong inhibition by 1,4-dihydroxynaphthalene, which lacks the carboxyl group of DHNA, suggests a competitive or mixed-type inhibition mechanism where binding to the active site is a key factor.

Kinetic characterization of such inhibition would involve determining the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme. This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. pressbooks.pub For instance, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax), while non-competitive inhibition leads to a decrease in Vmax with no change in Km. pressbooks.pubfiveable.me

Role as a Substrate or Product in Biosynthetic Pathways (e.g., Vitamin K biosynthesis)

Molecular Target Engagement and Binding Studies

1,4-Dihydroxy-2-naphthoate interacts with specific molecular targets, leading to the modulation of cellular signaling pathways.

1,4-Dihydroxy-2-naphthoate has been identified as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govwikipedia.org

Studies in young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells have shown that DHNA induces the expression of CYP1A1 and CYP1B1, which are well-established AhR-responsive genes. nih.govresearchgate.net The potency of DHNA in inducing these genes was found to be comparable to that of the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov The AhR-dependent activity of DHNA was confirmed by the lack of response in AhR-deficient YAMC cells. nih.govnih.gov

Structure-activity relationship studies have revealed that the 1,4-dihydroxy substitution and the 2-carboxyl group on the naphthalene (B1677914) ring are crucial for potent AhR agonism. nih.govresearchgate.net For example, 1- and 4-hydroxy-2-naphthoic acids were less potent than DHNA. nih.govnih.gov Interestingly, some related compounds, such as 1- and 2-naphthol (B1666908), exhibited partial AhR antagonist activity. nih.govnih.gov

Table 2: Aryl Hydrocarbon Receptor (AhR) Activity of 1,4-Dihydroxy-2-naphthoate and Related Compounds

Compound Activity Effect on Gene Expression Key Structural Features for Activity
1,4-Dihydroxy-2-naphthoate (DHNA) Potent Agonist Induces CYP1A1 and CYP1B1. nih.govresearchgate.net 1,4-dihydroxy substituents and 2-carboxyl group enhance activity. nih.govresearchgate.net
1-Hydroxy-2-naphthoic acid Agonist Less potent than DHNA but induces CYP1B1 and CYP1A1. nih.govnih.gov Single hydroxyl group.
4-Hydroxy-2-naphthoic acid Agonist Less potent than DHNA but induces CYP1B1 and CYP1A1. nih.govnih.gov Single hydroxyl group.
1-Naphthol (B170400) Weak Agonist / Partial Antagonist Exhibits partial antagonist activity. nih.govnih.gov Lacks the carboxyl group.

The interaction of 1,4-dihydroxy-2-naphthoate with its protein targets is governed by various non-covalent forces. Computational modeling suggests that DHNA and TCDD share similar interactions within the AhR binding pocket. nih.govresearchgate.net The primary difference in their binding is attributed to the negatively charged carboxyl group of DHNA. nih.govnih.gov

Protein-ligand interactions are driven by a combination of factors including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. numberanalytics.com The binding of a ligand to a protein can be a spontaneous process, and the stability of the resulting complex is determined by the change in Gibbs free energy. sbq.org.br

The binding mechanism can involve an "induced fit," where the binding of the ligand causes a conformational change in the protein's binding site to achieve a more complementary fit. mdpi.com This dynamic process is crucial for the specificity and affinity of the interaction. Spectroscopic techniques and molecular docking studies are often employed to elucidate the nature of these interactions at a molecular level. sbq.org.br For instance, studies on the interaction of 1,4-naphthoquinone (B94277) derivatives with human serum albumin have indicated that hydrogen bonding and electrostatic interactions are the main binding forces. sbq.org.br While this study was not on DHNA itself, it provides a framework for understanding how similar molecules interact with proteins.

Receptor Agonist/Antagonist Mechanisms (e.g., Aryl Hydrocarbon Receptor)

Mechanistic Aspects of Microbial Interactions

1,4-Dihydroxy-2-naphthoate is a bacterial-derived metabolite, and its presence can influence microbial communities. nih.gov Microorganisms in a community interact through various mechanisms, including metabolic dependency, resource competition, and cell-cell communication. shs-conferences.orgmdpi.com

DHNA, being a key intermediate in menaquinone biosynthesis, is essential for the respiratory chain in many bacteria. scienceopen.com The ability of some microbes to produce DHNA can create a syntrophic relationship, where one organism benefits from the metabolites produced by another. frontiersin.org For example, a microbe unable to synthesize DHNA could potentially utilize it if it is secreted by a neighboring species.

Microbial interactions are complex and can be both cooperative and competitive. mdpi.com The production and consumption of metabolites like DHNA are integral to these interactions, shaping the structure and function of microbial ecosystems.

Impact on Microbial Growth Pathways

The structural motif of a 1,4-diketone quinone is recognized for its potent inhibitory effects on microbial growth. researchgate.net This is contrasted by the essential role of a closely related compound, 1,4-dihydroxy-2-naphthoate (DHNA), which is a vital intermediate in the biosynthesis of menaquinone (Vitamin K2) in most bacteria. researchgate.netscienceopen.com Menaquinone is a key electron carrier in the respiratory chains of many bacteria, making its synthesis, and therefore the availability of DHNA, crucial for their growth and survival. asm.orgnih.govplos.org

Specifically, in Listeria monocytogenes, the synthesis of DHNA has been identified as essential for the bacterium's survival within the host cell cytosol, highlighting a potentially novel function for this biosynthetic intermediate beyond its role in cellular respiration. nih.gov The menaquinone biosynthetic pathway, which relies on DHNA, is considered a promising target for developing new drugs against pathogens like Mycobacterium tuberculosis. plos.orgplos.org

Biodegradation Pathways of Related Naphthoates

In anaerobic environments, certain microbial communities can degrade polycyclic aromatic hydrocarbons (PAHs) by transforming them into naphthoate derivatives. 2-Naphthoate (B1225688) (also known as 2-naphthoic acid) is a central metabolite in the anaerobic biodegradation of both naphthalene and 2-methylnaphthalene (B46627). uni-konstanz.denih.govhelmholtz-munich.de

The degradation process is initiated through different activation mechanisms. Naphthalene is activated by carboxylation directly to 2-naphthoic acid. nih.gov In contrast, 2-methylnaphthalene degradation begins with the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid, which is then further metabolized to 2-naphthoic acid. helmholtz-munich.de

Once formed, 2-naphthoate undergoes a stepwise reduction of its aromatic ring system before the ring is cleaved. d-nb.info This reductive pathway involves several key intermediates that have been identified in studies with sulfate-reducing enrichment cultures. d-nb.info

Table 1: Key Metabolites in the Anaerobic Biodegradation Pathway of 2-Naphthoate

Precursor Compound Central Metabolite Key Subsequent Intermediates
Naphthalene 2-Naphthoic Acid 5,6,7,8-Tetrahydro-2-naphthoic acid
2-Methylnaphthalene 2-Naphthoic Acid Octahydro-2-naphthoic acid
Decahydro-2-naphthoic acid

Cellular Pathway Modulation (excluding clinical implications)

Gene Expression Regulation at a Molecular Level

The biosynthesis of menaquinone from 1,4-dihydroxy-2-naphthoate (DHNA) is a well-defined pathway involving specific gene products. In Escherichia coli, a cluster of genes, including menB, menC, menD, menE, and menF, are responsible for converting chorismate into DHNA. asm.org The subsequent and critical step of attaching a long-chain isoprenoid to DHNA is catalyzed by DHNA octaprenyltransferase. asm.org

This enzyme is encoded by the menA gene. asm.orguniprot.org Studies have shown that a mutation in the menA gene results in the loss of octaprenyltransferase activity, confirming that menA is the structural gene for this enzyme. nih.gov The expression of menA is essential for menaquinone biosynthesis and, consequently, for anaerobic growth in E. coli. asm.org Similarly, the gene menB encodes for naphthoate synthase, which is responsible for producing DHNA. science.gov

Signaling Pathway Modulation

The biological effects of 1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid, a synonym for 1,4-Diketo-2-naphthoate, are primarily driven by its capacity to generate reactive oxygen species (ROS). The production of ROS induces oxidative stress within cells, which subsequently triggers the activation of a variety of cellular signaling pathways. These pathways include those involved in inflammation and apoptosis. The ability of the compound to target and influence multiple molecular pathways simultaneously is a key aspect of its mechanism of action.

In Vitro and Ex Vivo Mechanistic Studies

In vitro studies have been instrumental in elucidating the mechanistic details of enzymes that interact with naphthoate compounds. Research using cell-free extracts from E. coli successfully demonstrated the enzymatic conversion of 1,4-dihydroxy-2-naphthoate (DHNA) into demethylmenaquinone, a precursor to Vitamin K2. nih.gov These experiments established that the responsible enzyme, DHNA octaprenyltransferase, is membrane-bound and its activity is dependent on the presence of magnesium ions. nih.gov Further studies with Mycobacterium tuberculosis determined the apparent Kₘ values for DHNA and farnesyl diphosphate (B83284) to be 8.2 and 4.3 μM, respectively. plos.org

Other in vitro research has explored the broader effects of naphthoquinone derivatives. For instance, studies on various 1,4-naphthoquinone derivatives have shown they can inhibit amyloid protein aggregation and disaggregate pre-formed amyloid fibrils, suggesting a potential interaction with pathways related to protein misfolding. researchgate.net

Table 2: Summary of Key In Vitro Mechanistic Findings for Naphthoate Derivatives

Model System Compound Studied Key Mechanistic Finding Reference(s)
Escherichia coli cell extracts 1,4-dihydroxy-2-naphthoate Demonstrated conversion to demethylmenaquinone by a membrane-bound, Mg²⁺-dependent enzyme (DHNA octaprenyltransferase). nih.gov
Mycobacterium tuberculosis membrane preparations 1,4-dihydroxy-2-naphthoate Characterized the kinetics of MenA, finding Kₘ values of 8.2 μM for DHNA and 4.3 μM for farnesyl diphosphate. plos.org
Amyloid protein assays 1,4-Naphthoquinone derivatives Inhibition of β-amyloid peptide (Aβ) aggregation and disaggregation of preformed fibrils. researchgate.net

No Information Available for this compound in Advanced Applications

Extensive research has been conducted to gather information on the advanced applications of the chemical compound This compound in materials science and photochemistry, specifically focusing on its role in organic electronics, dyes and pigments, and chemical sensors. Despite a thorough search of available scientific literature and databases, no specific data or research findings related to this particular compound were found within the requested contexts.

The investigation sought to detail the semiconducting and charge transport properties of this compound, its chromogenic characteristics and stability as a dye or pigment, and its potential applications as a chemical sensor or probe. However, the search yielded no results for "this compound" in these areas of study.

This lack of information prevents the creation of a scientifically accurate article on the specified topics. It is possible that this compound has not been extensively studied for these particular applications, or that research on its properties in these fields has not been published in publicly accessible sources.

Therefore, the requested article, with its detailed sections on organic electronics, optoelectronic materials, dyes, pigments, and chemical sensors, cannot be generated at this time due to the absence of relevant scientific data for the compound .

Advanced Applications in Materials Science and Photochemistry Involving 1,4 Diketo 2 Naphthoate

Chemical Sensors and Probes

Design Principles and Sensing Mechanisms

The design of chemical sensors based on 1,4-diketo-2-naphthoate and related naphthoquinone structures leverages their ability to interact with specific analytes, resulting in a measurable optical or electrochemical signal. A primary design strategy involves creating a receptor-analyte interaction that perturbs the electronic state of the naphthoquinone core.

Key sensing mechanisms include:

Colorimetric and Fluorometric Changes: Sensors can be designed to produce a distinct color change or a "turn-on" / "turn-off" fluorescence response upon binding an analyte. bohrium.commdpi.com For instance, acylthiourea derivatives bearing a naphthoquinone moiety have been synthesized to act as dual sensors. bohrium.com The interaction mechanism often involves a specific chemical reaction between the sensor and the analyte. Common mechanisms are:

Nucleophilic Addition: Anions like cyanide (CN⁻) can engage in a nucleophilic addition reaction with the electron-deficient aromatic ring of the sensor. bohrium.commdpi.com

Deprotonation: Highly basic anions, such as fluoride (B91410) (F⁻), can induce deprotonation of an acidic proton (e.g., from an N-H group) on the sensor molecule, leading to a change in its intramolecular charge transfer (ICT) characteristics and thus altering its absorption and emission spectra. bohrium.com

Chelation-Enhanced Fluorescence (CHEF): While more common with metal ions, the principle involves the analyte binding to the sensor, which restricts molecular rotation and enhances fluorescence emission. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules containing both an acidic proton donor and a basic proton acceptor in close proximity can exhibit ESIPT. researchgate.net The binding of an analyte can modulate this process, leading to a detectable change in the fluorescence signal. researchgate.net

The design often incorporates a recognition unit (like acylthiourea or a Schiff base) attached to the naphthoquinone signal-transducing platform. bohrium.comrsc.org The selectivity of the sensor is determined by the specific and preferential interaction of the recognition unit with the target analyte over other competing species. bohrium.com

Analyte Detection Methodologies

The detection of analytes using this compound-based sensors primarily relies on spectroscopic methods that quantify the changes in the sensor's optical properties upon interaction with the target molecule.

UV-Visible Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the sensor. The appearance of new absorption bands or a shift (either bathochromic/red-shift or hypsochromic/blue-shift) in the existing bands indicates the formation of a new species resulting from the sensor-analyte interaction. This forms the basis of colorimetric detection. bohrium.com

Fluorescence Spectroscopy: This highly sensitive method measures changes in the fluorescence emission of the sensor. Detection can be based on fluorescence quenching ("turn-off") or enhancement ("turn-on"). bohrium.com For example, a sensor for cyanide and fluoride ions showed a significant increase in fluorescence intensity upon binding with cyanide. bohrium.com

The performance of these sensors is characterized by key parameters such as the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. These methodologies have been successfully applied to detect various ions in environmental and food samples. bohrium.com

Table 1: Analyte Detection Using Naphthoquinone-Based Sensors

Sensor Analyte Detection Method Limit of Detection (LOD) Source
Acylthiourea-Naphthoquinone (4e) Cyanide (CN⁻) Colorimetric & Fluorometric 2.7 µM bohrium.com
Acylthiourea-Naphthoquinone (4e) Fluoride (F⁻) Colorimetric Not specified bohrium.com
XBT-CN Probe Hydrazine (N₂H₄) Fluorometric 27 nM mdpi.com

Photochemical Applications

The photochemistry of 1,4-naphthoquinone (B94277) and its derivatives is rich and has been extensively studied, forming the basis for their use in various light-driven applications. mdpi.comresearchgate.net Their favorable photophysical properties allow for a range of photochemical transformations. mdpi.com

Photoinduced Reactions and Transformations

Upon absorption of light, this compound and related quinones are promoted to an excited state, typically a triplet state, which can undergo several reaction pathways. nih.gov

Intramolecular Reactions: Certain substituted naphthoquinones undergo photoinduced intramolecular redox reactions. thieme-connect.comnih.gov This can enable the functionalization of C-H bonds, leading to oxygenation and cyclization to form new heterocyclic structures. thieme-connect.comnih.gov In some derivatives, photoexcitation leads to intramolecular hydrogen atom or charge transfer processes. nih.gov

Intermolecular Reactions: A classic photochemical reaction is the photoacylation of 1,4-naphthoquinones with aldehydes. mdpi.comresearchgate.net This reaction proceeds via the excited triplet state of the quinone, which abstracts a hydrogen atom from the aldehyde to initiate a radical coupling process, ultimately yielding acylated hydroquinones. mdpi.comresearchgate.net

Radical Formation: Laser flash photolysis studies have shown that excitation of 1,4-naphthoquinone derivatives can generate transient species, including the triplet excited state and semiquinone radicals. nih.gov These highly reactive intermediates can then engage in further chemical reactions.

Table 2: Examples of Photoinduced Reactions of Naphthoquinones

Reaction Type Reactants Key Product Source
Intramolecular Photoredox Substituted Naphthoquinone Derivative Cyclized Oxygenated Product thieme-connect.com
Photoacylation 1,4-Naphthoquinone, Aldehydes Acylated Naphthohydroquinone mdpi.comresearchgate.net

Photoredox Catalysis and its Mechanisms

Quinones, including naphthoquinone structures, have emerged as highly versatile scaffolds for photoredox catalysis, capable of mediating a wide range of chemical transformations under mild conditions using visible light. digitellinc.comresearchgate.net They can function in both oxidative and reductive quenching cycles, making them adaptable catalysts. digitellinc.comusp.br

The general mechanism involves the following steps:

Photoexcitation: The quinone photocatalyst (Q) absorbs a photon of light, promoting it to an excited state (Q*). usp.br

Single Electron Transfer (SET): The excited state Q* is a potent redox agent.

Oxidative Quenching Cycle: Q* can act as an oxidant, accepting an electron from a substrate (Substrate₁) to generate a radical cation (Substrate₁•⁺) and the quinone radical anion (Q•⁻). The substrate radical cation can then undergo the desired reaction. usp.brbeilstein-journals.org

Reductive Quenching Cycle: Alternatively, Q* can act as a reductant, donating an electron to a substrate (Substrate₂) to form a radical anion (Substrate₂•⁻) and the quinone radical cation (Q•⁺). usp.brbeilstein-journals.org

The reduced form of the catalyst (Q•⁻) can also be generated through deprotonation followed by reduction, which upon subsequent light excitation, becomes a very potent single-electron donor. digitellinc.comcore.ac.uk This dual functionality allows quinone-based catalysts to access a large redox window, facilitating reactions that are difficult to achieve with other photocatalysts. digitellinc.comresearchgate.net These catalytic cycles have been applied to reactions such as the reductive activation of aryl halides and various C-H functionalizations. core.ac.uknih.govresearchgate.net

Photomechanochemistry

Photomechanochemistry is an emerging field that combines light energy (photochemistry) with mechanical force (mechanochemistry), for example through ball milling or grinding, to drive chemical reactions. beilstein-journals.orgborchardt-group.com This combination can lead to unique reactivity and product selectivity that is not observed in either conventional solution-phase photochemistry or solid-state photochemistry alone. beilstein-journals.org

Mechanical forces can influence photochemical reactions by altering crystal packing, increasing surface area, and inducing strain, which can affect the pathways of excited-state reactions. beilstein-journals.org For example, the photodimerization of certain compounds under grinding and irradiation conditions has shown different stereoselectivity compared to simple irradiation of the ground crystals, indicating a distinct photomechanochemical reaction pathway. beilstein-journals.org

While this field holds transformative potential for activating fleeting excited states in solvent-minimized conditions, specific research applying photomechanochemical methods to this compound was not identified in the reviewed literature. beilstein-journals.orgborchardt-group.com However, the known photoactivity of diketones suggests they are potential candidates for future exploration in this area. beilstein-journals.org

Polymer Chemistry and Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. Naphthalene (B1677914) and its derivatives are important raw materials in the chemical industry for producing synthetic resins, plasticizers, and other functional materials. chemscene.com

Polymer chemistry involves the synthesis of macromolecules (polymers) from smaller repeating units (monomers). kallipos.grscribd.com Compounds like this compound, which possess multiple reactive functional groups (two keto groups and a carboxylate), have the potential to be used as monomers or as functional additives in polymer synthesis. The carboxylate group, for instance, could participate in step-growth polymerization reactions, such as polycondensation with diols or diamines, to be incorporated into polyester (B1180765) or polyamide backbones. acs.org

The integration of the photo- and redox-active naphthoquinone core into a polymer chain could yield advanced functional materials with unique properties:

Redox-Active Polymers: These materials could be used in energy storage applications or as recyclable catalytic systems.

Photosensitive Polymers: Polymers that change their properties (e.g., solubility, shape) in response to light could be developed for applications in lithography, data storage, or smart coatings.

Biomimetic Polymers: Given that some naphthoquinone derivatives exhibit biological activity, their incorporation into polymers could create materials for biomedical applications, such as drug delivery systems or antimicrobial surfaces. nih.govlsu.edu

While the principles of polymer chemistry allow for the conceptual design of such materials, specific examples of polymers synthesized directly from this compound were not found in the analyzed search results. kallipos.gracs.org

Monomer Synthesis and Polymerization

The synthesis of monomers based on the this compound structure, a derivative of naphthoquinone, leverages established methodologies in organic chemistry. A common precursor for naphthoquinone derivatives is 2,3-dichloro-1,4-naphthoquinone, which allows for the introduction of various functional groups through nucleophilic substitution reactions. mdpi.comnih.gov For instance, hydroxyphenylamino derivatives of 1,4-naphthoquinone have been synthesized from 2,3-dichloro-1,4-naphthoquinone, which can be further functionalized. mdpi.com Another approach involves the oxidation of hydroxylated naphthalene precursors. For example, 1,4-dihydroxy-2-naphthoic acid derivatives can serve as precursors to the target diketo structure. jst.go.jpresearchgate.netnih.gov The carboxylate group, essential for polymerization via condensation reactions, can be introduced prior to or after the formation of the naphthoquinone core.

The polymerization of these specialized monomers can be achieved through various techniques to create novel polymers with tailored properties. The presence of the naphthoate functional group allows for inclusion in polyesters or polyamides. For example, random copolymers containing 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid have been synthesized, demonstrating the viability of incorporating naphthoic acid derivatives into polyester backbones. researchgate.net Similarly, the synthesis of naphthalene-based poly(ether ketone)s has been accomplished through the polycondensation of dihalide naphthoyl monomers with various bisphenols. cdnsciencepub.com These methods suggest that a suitably functionalized this compound monomer could be polymerized to form high-performance polymers. The inherent rigidity of the naphthalene unit often leads to polymers with high thermal stability and specific mechanical properties. cdnsciencepub.com

Table 1: Synthetic Strategies for Naphthoquinone-based Monomers

Precursor Reaction Type Resulting Structure Reference
2,3-dichloro-1,4-naphthoquinone Nucleophilic substitution with aromatic amines 2-chloro-3-(phenylamino)-1,4-naphthoquinones nih.gov
2,3-dichloro-1,4-naphthoquinone Reaction with hydroxyphenylamines 3-chloro-2-((hydroxyphenyl)amino)-1,4-naphthoquinone mdpi.com
1-Chloronaphthalene Friedel-Crafts acylation followed by oxidation 4-Chloro-1-naphthoic acid cdnsciencepub.com

Incorporation into Advanced Materials

The incorporation of the this compound moiety into polymers is a strategic approach to developing advanced materials with unique photochemical and electronic properties. The naphthoquinone core is known for its redox activity and its ability to participate in photochemical reactions, making it a valuable component for functional materials. researchgate.net

In the realm of photochemistry, naphthoic acid derivatives have demonstrated significant potential as photosensitizers. Specifically, 1,4-dihydroxy-2-naphthoic acid derivatives have been shown to enhance the polymerization of systems initiated by photoinitiators like 1-hydroxycyclohexyl phenyl ketone. jst.go.jpresearchgate.net These derivatives absorb light at longer wavelengths (near 400 nm) and transfer the energy to the primary photoinitiator, accelerating polymerization and increasing the final conversion. jst.go.jpresearchgate.net This photosensitizing ability is attributed to an electron transfer from the excited singlet state of the naphthoic acid derivative to the initiator. jst.go.jpresearchgate.net This principle can be extended to materials where the this compound unit is covalently bound to the polymer backbone, creating self-sensitizing materials for photopolymerization applications such as 3D printing and advanced coatings.

In materials science, the rigid and planar structure of the naphthalene unit contributes to enhanced thermal stability and mechanical strength in polymers. The introduction of 1,4-naphthylene moieties into the backbone of poly(ether ketone)s, for example, has been shown to increase the glass transition temperature by 20-45°C compared to their phenylene-based analogues. cdnsciencepub.com This makes such materials suitable for high-performance applications where thermal resistance is critical. Furthermore, the electronic properties of the naphthoquinone unit can be exploited in the development of electroactive polymers for use in sensors, energy storage, or as charge-transfer materials in optoelectronics. The ability of quinones to undergo reversible redox reactions is a key feature for these applications. researchgate.net

Table 2: Properties and Applications of Naphthoate-Containing Polymers

Polymer Type Key Property Potential Application Reference
Poly(ether ketone)s High glass transition temperature (212-273°C) High-performance thermoplastics cdnsciencepub.com
Polyesters Liquid crystalline behavior High-strength fibers and films researchgate.net
Photosensitized Polymers Enhanced photopolymerization rate 3D printing, coatings jst.go.jpresearchgate.net

Future Research Directions and Emerging Paradigms for 1,4 Diketo 2 Naphthoate Chemistry

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science, as enantiomers of a compound can exhibit vastly different biological activities. chiralpedia.com The development of asymmetric synthetic routes to produce enantiopure 1,4-diketo-2-naphthoate derivatives is a paramount objective. Future research will likely move beyond classical resolution methods towards more efficient and selective catalytic approaches.

Key strategies expected to be at the forefront include:

Organocatalysis : The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. chiralpedia.com For instance, chiral secondary amine catalysts can activate aldehydes to form enamines, which then undergo enantioselective reactions. organic-chemistry.org This methodology could be adapted to functionalize the this compound core.

Transition-Metal Catalysis : Chiral ligands complexed with transition metals are highly effective in a vast range of asymmetric transformations. sigmaaldrich.com The development of novel catalysts, such as those based on chiral N,N'-dioxide-scandium(III) complexes used for enantioselective Roskamp reactions, could provide a pathway to chiral α-alkyl-β-keto esters derived from the naphthoate structure. researchgate.net

Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild conditions. chiralpedia.com The use of biocatalysts, such as laccases, has already been demonstrated for the synthesis of some naphthoquinone derivatives and represents a sustainable avenue for producing chiral 1,4-diketo-2-naphthoates. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. While an established method, innovation in removable and recyclable auxiliaries will enhance the green profile of this approach.

Asymmetric MethodCatalyst/Auxiliary ExampleTarget TransformationPotential Outcome for this compound
OrganocatalysisChiral Secondary Amines (e.g., Proline derivatives)α-enolation of aldehydesEnantioselective alkylation at the C3 position.
Transition-Metal CatalysisChiral N,N'-Dioxide-Sc(III) ComplexRoskamp reactionSynthesis of chiral α-alkyl-β-keto ester derivatives. researchgate.net
BiocatalysisLaccase from Bacillus subtilisSynthesis of 2-substituted-1,4-NQsEnantioselective functionalization with amines or other nucleophiles. nih.gov
Chiral AuxiliariesEvans Auxiliaries (Oxazolidinones)Aldol reactionsDiastereoselective introduction of new stereocenters in side chains.

Exploration of Bio-inspired and Sustainable Chemical Transformations

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing waste prevention, atom economy, and the use of renewable resources. mlsu.ac.inpurkh.com Future work on this compound will prioritize the development of environmentally benign synthetic protocols.

Emerging paradigms in this area include:

Renewable Feedstocks : Utilizing naturally abundant precursors is a key green strategy. mlsu.ac.in Lawsone (2-hydroxy-1,4-naphthoquinone), a dye extracted from the henna plant, is an attractive and renewable starting material for producing a variety of 1,4-naphthoquinone (B94277) derivatives. rsc.orgresearchgate.net

Catalytic Reagents : Shifting from stoichiometric to catalytic reagents minimizes waste and energy consumption. purkh.com The use of bifunctional catalysts, such as Mo-V-P heteropolyacids, enables one-pot syntheses of naphthoquinones from simple precursors like hydroquinone (B1673460), a process that could be adapted for carboxylated analogs. scirp.org

Green Solvents and Conditions : The replacement of volatile organic solvents with greener alternatives like water or the use of solvent-free conditions is crucial. mlsu.ac.in Microwave-assisted synthesis has been shown to accelerate reactions and improve yields for naphthoquinone derivatives, often in more sustainable solvent systems. nih.govfrontiersin.org

These bio-inspired and sustainable methods not only reduce the environmental impact of chemical production but also often provide novel and efficient pathways to valuable compounds. purkh.comrsc.org

Integration of Advanced Spectroscopic and Computational Methods for De Novo Design

The synergy between experimental analysis and computational modeling is revolutionizing drug discovery and materials science. For this compound, this integration allows for the rational design of new derivatives with tailored properties, moving beyond trial-and-error synthesis.

Future directions will heavily rely on:

Computational Docking and Molecular Dynamics : These tools are used to predict how naphthoquinone derivatives bind to biological targets. frontiersin.org By simulating the interactions of this compound derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. frontiersin.orgnih.gov

Density Functional Theory (DFT) Calculations : DFT is employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com Such calculations can predict reaction mechanisms, rationalize regioselectivity in synthetic reactions, and help interpret experimental data from techniques like NMR and UV-Vis spectroscopy. acs.org

Advanced Spectroscopy : Techniques like 2D NMR are essential for unambiguous structure elucidation of complex derivatives. nih.gov Laser flash photolysis can be used to study the transient species and kinetics of photoinduced reactions, providing mechanistic insights into the behavior of triplet-state naphthoquinones. acs.org

A study on hydroxyl/carboxy-substituted naphthoic acids used computational analysis to show that 1,4-dihydroxy-2-naphthoic acid (the hydroquinone form of the target compound) shares similar interactions with the Aryl Hydrocarbon Receptor (AhR) binding pocket as the potent ligand TCDD. nih.gov This highlights the power of computational methods in understanding biological activity.

Discovery of Unprecedented Chemical Reactivity and Catalytic Cycles

While the core reactivity of quinones as electrophiles and oxidizing agents is well-established, there is vast potential for discovering novel transformations for the this compound system. Research is moving towards uncovering unprecedented reactions that can build molecular complexity in new and efficient ways.

Areas of exploration include:

Novel C-H Functionalization : Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, improving atom and step economy. researchgate.net Metal-free cross-dehydrogenative coupling reactions, for example, have been used to synthesize benzylquinones and could be applied to the naphthoate ring. researchgate.net

Photochemical Reactions : The unique electronic properties of the naphthoquinone scaffold make it amenable to photochemical transformations. acs.org The "photo-Friedel-Crafts acylation," where irradiation of a 1,4-naphthoquinone with an aldehyde yields an acylated hydroquinone, is an example of such novel reactivity that could be explored. researchgate.net

Rearrangement Reactions : Lewis acid-catalyzed rearrangements of related structures, such as oxabenzonorbornadienes, can provide access to substituted naphthoic acid derivatives through complex skeletal reorganizations, offering pathways to otherwise inaccessible isomers. escholarship.org

New Catalytic Cycles : The design of novel catalytic cycles can enable previously unknown transformations. For instance, using solutions of Mo-V-P heteropolyacids as bifunctional (acid and redox) catalysts allows for a one-pot synthesis of naphthoquinones from hydroquinone and dienes, combining a Diels-Alder reaction and subsequent oxidation in a single step. scirp.org

Elucidation of Complex Multi-component Biological System Interactions

The biological activity of naphthoquinones is often attributed to their ability to interact with multiple cellular targets, a concept central to the development of multi-target-directed ligands (MTDLs). acs.orgmdpi.com A key future direction for this compound is to move beyond single-target screening and elucidate its complex interactions within a biological system.

This involves:

Identifying Multiple Targets : Naphthoquinone derivatives have been shown to inhibit a range of enzymes implicated in diseases like Alzheimer's, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO B). acs.org They also interfere with protein aggregation, such as that of β-amyloid and tau. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure and evaluation of the derivatives against a panel of biological targets will be crucial. Studies have shown that for some naphthoquinones, apolar side chains enhance the inhibition of Aβ fibrillation, while specific amine-containing linkers are optimal for AChE inhibition. acs.orgmdpi.com

Mechanism of Action : The bioactivity of naphthoquinones is often linked to their redox properties, which can lead to the generation of reactive oxygen species (ROS) or covalent modification of proteins through electrophilic addition. frontiersin.org Understanding which mechanism dominates for this compound in different cellular contexts is a critical research goal.

A bacterial metabolite, 1,4-dihydroxy-2-naphthoic acid, is a known agonist of the aryl hydrocarbon receptor (AhR) and induces CYP1A1 and CYP1B1 genes, demonstrating a specific and potent interaction with a key cellular signaling pathway. nih.gov

Naphthoquinone Derivative ClassBiological TargetObserved Activity (IC₅₀)Reference
Phenylamino Naphthoquinonesβ-amyloid (Aβ₄₀) aggregation3.2 µM acs.org
Phenylamino NaphthoquinonesAcetylcholinesterase (AChE)9.2 µM acs.org
Phenylamino NaphthoquinonesMonoamine Oxidase B (MAO B)7.7 nM acs.org
Memoquin DerivativesAcetylcholinesterase (AChE)9.73 nM mdpi.com

Advancements in Photo- and Electro-Driven Synthesis and Materials Science

Light and electricity are increasingly utilized as "reagents" in chemical synthesis, offering clean and efficient ways to drive reactions under mild conditions. sinocurechem.comulb.ac.be These energy sources are poised to unlock new applications for this compound in both synthesis and materials science.

Emerging trends include:

Photopolymerization : Naphthoquinone derivatives are being explored as sustainable, naturally-derived photoinitiators for polymerization processes. sinocurechem.com Their ability to absorb visible light, especially from energy-efficient LED sources, makes them ideal for applications in coatings, 3D printing, and the synthesis of biomedical materials like hydrogels. sinocurechem.com

Photoclick Chemistry : Light can be used to trigger highly selective "click" reactions for applications in bioconjugation and materials synthesis. nih.gov Photoinduced hetero-Diels-Alder reactions involving o-naphthoquinone methides are one example of such transformations that could be engineered from this compound precursors. nih.gov

Electrosynthesis : Electrochemical methods provide a powerful tool for oxidation, reduction, and coupling reactions without the need for chemical oxidants or reductants. ulb.ac.bechim.it The electrochemical oxidation of catechols in the presence of nucleophiles has been used to synthesize complex derivatives, a strategy applicable to the hydroquinone form of this compound. nih.gov Furthermore, electrochemical methods are being developed for the synthesis of valuable building blocks like 1,4-diketones via oxidative decarboxylation. ulb.ac.be

Electro-active Materials : The inherent redox activity of the quinone core makes it a prime candidate for use in electronic materials. mdpi.com Future research could focus on incorporating this compound units into polymers or onto electrode surfaces to create new sensors, batteries, or electrocatalytic systems.

Energy-Driven MethodApplicationKey FeaturePotential for this compound
Photopolymerization3D Printing, HydrogelsUse of visible light (e.g., LEDs) and sustainable initiators. sinocurechem.comDevelopment of biocompatible and sustainable photoinitiating systems.
Photorelease ChemistryDrug DeliveryLight-triggered cleavage of a chemical bond to release a molecule. acs.orgDesign of photocages for the controlled release of therapeutic agents.
ElectrosynthesisOrganic SynthesisReagent-free redox reactions, high functional group tolerance. ulb.ac.benih.govGreen synthesis of complex derivatives via oxidative coupling or cyclization.
Materials ScienceSensors, CatalysisRedox-active core for electron transfer applications. mdpi.comCreation of novel functional materials with tunable electrochemical properties.

Q & A

Basic Research Questions

Q. How can 1,4-Diketo-2-naphthoate be synthesized from precursor molecules?

  • Methodological Answer : this compound is synthesized via oxidation of 2-naphthoic acid under controlled conditions. A common approach involves using hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) or enzymatic pathways in microbial systems. For purification, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Yield optimization requires monitoring reaction pH and temperature .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and carbonyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies characteristic C=O and keto-enol tautomerism bands (1600–1700 cm⁻¹) .

Q. What is the enzymatic role of this compound in phylloquinone biosynthesis?

  • Methodological Answer : The enzyme 2-carboxy-1,4-naphthoquinone phytyltransferase (EC 2.5.1.130) catalyzes the transfer of a phytyl group from phytyl diphosphate to this compound, forming demethylphylloquinone. This reaction is pivotal in photosynthetic organisms for Photosystem I assembly. Assays using radiolabeled phytyl diphosphate and HPLC analysis are standard for tracking product formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme nomenclature for this compound metabolism?

  • Methodological Answer : Discrepancies in enzyme naming (e.g., "this compound phytyltransferase" vs. "1,4-dioxo-2-naphthoate phytyltransferase") arise from historical classification. Cross-referencing UniProt or BRENDA databases with gene annotations (e.g., menA or ABC4) clarifies functional roles. Phylogenetic analysis of homologous enzymes across species further resolves nomenclature conflicts .

Q. What methodological approaches are used to study the enzyme kinetics of this compound phytyltransferase?

  • Methodological Answer : Steady-state kinetic assays with varying substrate concentrations (this compound and phytyl diphosphate) are performed under controlled pH (7.5–8.5) and temperature (25–37°C). Data fitting to the Michaelis-Menten model via nonlinear regression determines KmK_m and kcatk_{cat}. Isotopic labeling (³²P or ¹⁴C) quantifies reaction intermediates, while site-directed mutagenesis identifies catalytic residues .

Q. What challenges arise in differentiating oxidation states of this compound derivatives using spectroscopic methods?

  • Methodological Answer : Keto-enol tautomerism in this compound complicates spectral interpretation. Variable-temperature NMR or deuterated solvents stabilize specific tautomers. UV-Vis spectroscopy (200–400 nm) distinguishes quinoid (λₘₐₓ ~250 nm) vs. diketo (λₘₐₓ ~300 nm) forms. Computational DFT simulations predict tautomeric stability under varying conditions .

Q. How can isotopic tracing elucidate metabolic flux in this compound-producing pathways?

  • Methodological Answer : ¹³C-labeled glucose or acetate is fed to microbial cultures (e.g., E. coli or Streptomyces). LC-MS/MS tracks isotopic incorporation into this compound, identifying rate-limiting steps. Flux balance analysis (FBA) models metabolic networks to optimize pathway engineering for enhanced yield .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzymatic activity for EC 2.5.1.130?

  • Methodological Answer : Variations in activity assays (e.g., pH, cofactors, or substrate purity) can lead to conflicting KmK_m values. Standardizing protocols using recombinant enzymes (e.g., heterologously expressed menA in E. coli) and validating with reference substrates (e.g., demethylphylloquinone) ensures reproducibility. Inter-laboratory comparisons via ring trials further harmonize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.